Dibucaine
Overview
Description
Dibucaine is a local anesthetic used to relieve pain and itching caused by conditions such as sunburn, minor burns, insect bites, poison ivy, poison oak, poison sumac, minor cuts, or scratches . It belongs to a group of medicines known as topical local anesthetics and works by deadening the nerve endings in the skin .
Molecular Structure Analysis
The molecular formula of Dibucaine is C20H29N3O2 . It is a monocarboxylic acid amide, a tertiary amino compound, and an aromatic ether . The IUPAC name for Dibucaine is 2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide .
Chemical Reactions Analysis
Dibucaine interacts with lipid patches in model membranes, which can affect the membrane potential by reducing sodium ion passage through sodium ion channels . This interaction is crucial for its function as a local anesthetic .
Physical And Chemical Properties Analysis
Dibucaine has a molecular weight of 343.5 g/mol . It is a monocarboxylic acid amide, a tertiary amino compound, and an aromatic ether .
Scientific Research Applications
Toxicity and Safety Profiles
- Dibucaine, a potent local anesthetic, has been studied for its toxicity profile, especially following accidental ingestion. A case of dibucaine ingestion in a child highlighted its potential for causing serious side effects like ventricular premature contractions and right bundle branch block (Dias et al., 2017).
- Another study on dibucaine toxicosis in dogs emphasized the toxicological risk it poses when ingested orally, showcasing symptoms similar to those observed in children (Hanzlicek & Van Der Merwe, 2010).
Drug Delivery Systems
- Research on solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for dibucaine encapsulation has been conducted to increase the bioavailability of this local anesthetic and reduce its toxicity. These studies demonstrated that SLNs and NLCs can effectively encapsulate dibucaine, altering its lipid packing without destabilizing the nanoparticles, thus indicating a promising drug delivery system for dibucaine (Barbosa et al., 2018).
Enhanced Local Anesthetic Action
- The development of bioadhesive dibucaine gels has been explored to enhance the local anesthetic action of dibucaine. These gels, incorporating penetration enhancers, showed prolonged local anesthetic effects, indicating potential for improved topical applications (Kang & Shin, 2010).
- A study investigating the combination of dibucaine with epinephrine found a synergistic effect on skin antinociception, suggesting that α-adrenergic receptors play an important role in the enhanced analgesic effect of this combination (Chou et al., 2019).
Sensing and Detection Techniques
- A competitive strategy based on cucurbit[7]uril supramolecular interaction has been developed for simple and sensitive detection of dibucaine. This method demonstrated the potential for various applications, including drug detection in biological fluids (Li et al., 2015).
In Vivo and In Vitro Studies
- In vitro and in vivo studies have been conducted to assess the effects of dibucaine on malignant hyperthermia-susceptible swine, providing insights into its interaction with skeletal muscle and its trigger potential for malignant hyperthermia (Gerbershagen et al., 2011).
- The potency of dibucaine in inhibiting anoxic depolarization, which is a critical factor in stroke and neuronal damage, has been studied. This research suggested that dibucaine-like drugs could have therapeutic potential in mitigating the effects of peri-infarct depolarizations following stroke (Douglas et al., 2011).
Molecular Mobility and Interaction
- Dielectric studies on the molecular mobility of dibucaine provided insights into its behavior in the supercooled liquid and gassy states, contributing to a deeper understanding of its physicochemical properties (Sahra et al., 2015).
Allergic Reactions and Sensitization
- Cases of allergic contact dermatitis due to topical applications containing dibucaine have been reported, highlighting the need for awareness of potential allergic reactions in certain individuals (Ko et al., 2011).
Safety And Hazards
Dibucaine can cause serious side effects if it gets into the mouth, especially in a child . It is best to use no more than 1 ounce of dibucaine per day (24 hours). If you use the ointment on a child, use no more than 1/4 of an ounce per day . In case of skin contact, rinse skin thoroughly with large amounts of water .
properties
IUPAC Name |
2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFQVTATUTYEAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045271 | |
Record name | Dibucaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dibucaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4), Hydroscopic crystals; decomp @ 90-98 °C; faintly alkaline to litmus (aq soln, 1 in 20); freely sol in alc, acetone, chloroform; sol in 0.5 part water; slightly sol in benzene, ethyl acetate, toluene (on warming); insol in ether, oils /Dibucaine hydrochloride/, INSOL IN WATER; SOL IN ETHANOL, CHLOROFORM, ETHER, PETROLEUM ETHER, Soluble in alcohol and acetone; slightly soluble in water., 3.89e-02 g/L | |
Record name | SID855529 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Cinchocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00527 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DIBUCAINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dibucaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Local anesthetics block both the initiation and conduction of nerve impulses by decreasing the neuronal membrane's permeability to sodium ions through sodium channel inhibition. This reversibly stabilizes the membrane and inhibits depolarization, resulting in the failure of a propagated action potential and subsequent conduction blockade., ... PREVENT THE GENERATION & THE CONDUCTION OF THE NERVE IMPULSE. THEIR PRIMARY SITE OF ACTION IS THE CELL MEMBRANE. ... BLOCK CONDUCTION BY DECREASING OR PREVENTING THE TRANSIENT INCREASE IN THE PERMEABILITY OF EXCITABLE MEMBRANES TO NA IONS THAT IS NORMALLY PRODUCED BY A SLIGHT DEPOLARIZATION ... /LOCAL ANESTHETICS/, AS ANESTHETIC ACTION PROGRESSIVELY DEVELOPS IN A NERVE, THE THRESHOLD FOR ELECTRICAL EXCITABILITY GRADUALLY INCREASES, THE RATE OF RISE OF THE ACTION POTENTIAL DECLINES, IMPULSE CONDUCTION SLOWS, & THE SAFETY FACTOR FOR CONDUCTION DECREASES; THESE FACTORS DECREASE PROBABILITY OF PROPAGATION OF THE ACTION POTENTIAL, AND NERVE CONDUCTION FAILS. /LOCAL ANESTHETICS/, ... CAN BLOCK K ION CHANNELS. ... BLOCKADE OF CONDUCTION IS NOT ACCOMPANIED BY ANY LARGE OR CONSISTENT CHANGE IN RESTING MEMBRANE DUE TO BLOCK OF K ION CHANNELS. /LOCAL ANESTHETICS/, ... SITE AT WHICH LOCAL ANESTHETICS ACT, AT LEAST IN THEIR CHARGED FORM, IS ACCESSIBLE ONLY FROM THE INNER SURFACE OF THE MEMBRANE. ... LOCAL ANESTHETICS APPLIED EXTERNALLY FIRST MUST CROSS THE MEMBRANE BEFORE THEY CAN EXERT A BLOCKING ACTION. /LOCAL ANESTHETICS/, ... ACT ON ANY PART OF NERVOUS SYSTEM & ON EVERY TYPE OF NERVE FIBER. /LOCAL ANESTHETICS/ | |
Record name | Cinchocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00527 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | DIBUCAINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dibucaine | |
Color/Form |
Colorless or almost colorless powder | |
CAS RN |
85-79-0 | |
Record name | Dibucaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dibucaine [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085790 | |
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Record name | Cinchocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00527 | |
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Record name | dibucaine | |
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Record name | Dibucaine | |
Source | EPA DSSTox | |
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Record name | Cinchocaine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.484 | |
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Record name | DIBUCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | DIBUCAINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dibucaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99-101 °C (HCl salt), 64 °C, Melting point: 62-65 °C, 99 - 101 °C (hydrochloride salt) | |
Record name | Cinchocaine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00527 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | DIBUCAINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dibucaine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Citations
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